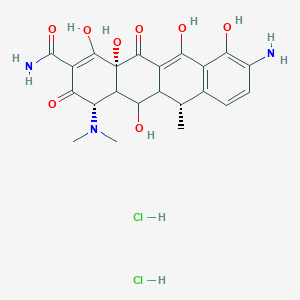

9-Aminodoxycycline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,5S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17-,22-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWKWVAUKGEOPK-LJPYLGAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2[C@@H](C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 9 Aminodoxycycline Hydrochloride and Its Derivatives

Precursor Synthesis of 9-Aminodoxycycline from Doxycycline (B596269)

The synthesis of 9-aminodoxycycline from the parent molecule, doxycycline, is a foundational step that enables a wide array of subsequent chemical modifications. This transformation is typically achieved through a two-step process involving nitration followed by reduction.

Optimized Nitration and Subsequent Reduction Strategies

The regioselective introduction of a nitro group at the C9 position of the doxycycline scaffold is a critical initial step. Optimized protocols for this reaction involve the use of a nitrating agent in the presence of a strong acid. For instance, doxycycline monohydrate can be dissolved in concentrated sulfuric acid and treated with sodium nitrate (B79036) at a controlled temperature, typically around 4°C. This process yields 9-nitrodoxycycline as a precipitate after quenching the reaction mixture in cold ether.

Following the successful nitration, the subsequent reduction of the 9-nitro group to a primary amine is required to produce 9-aminodoxycycline. A highly efficient method for this transformation is catalytic hydrogenation. This reduction is often carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent system, like a mixture of water and methanol. This approach has been reported to afford 9-aminodoxycycline in high yield. The resulting 9-aminodoxycycline is then typically converted to its more stable hydrochloride salt.

Alternative Amination Pathways

While the nitration-reduction sequence is the most commonly employed method, research into alternative amination pathways seeks to provide more direct or milder routes to 9-aminodoxycycline. One such alternative involves the reduction of doxycycline-derived oximes. This method can produce N-alkylhydroxylamines, which are precursors for various derivatives, and under specific conditions using reagents like borane-trimethylamine complex in the presence of hydrochloric acid, can lead to the formation of the desired amino group. Reductive amination procedures have also been explored, where an amine is introduced to the tetracycline (B611298) core in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net

Conjugation Chemistry at the C9-Amino Position

The primary amino group at the C9 position of 9-aminodoxycycline serves as a versatile chemical handle for the attachment of various molecular entities. This has led to the development of a diverse range of derivatives with tailored biological activities.

Amino Acid Conjugation via Click Chemistry (e.g., CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively utilized for the synthesis of doxycycline-amino acid conjugates. researchgate.netnih.gov This strategy involves the derivatization of 9-aminodoxycycline to introduce either an azide (B81097) or a terminal alkyne functionality. Complementarily, amino acids are functionalized with the corresponding reactive partner.

The ligation is then achieved through the CuAAC reaction, which forms a stable triazole linker between the doxycycline scaffold and the amino acid. researchgate.netnih.gov For example, 9-aminodoxycycline can be acylated with a linker containing a terminal alkyne, while an amino acid, such as phenylalanine, can be modified to bear an azide group. The subsequent copper-catalyzed cycloaddition yields the desired conjugate. nih.gov This modular approach allows for the rapid generation of a library of derivatives with different amino acids. researchgate.netresearchgate.net

One notable example is the synthesis of a C-terminally linked phenylalanine conjugate which demonstrated high selectivity for the reverse Tet Repressor (revTetR) over the wild-type Tet Repressor (TetR), a key protein in tetracycline-inducible gene expression systems. nih.gov

Table 1: Examples of 9-Aminodoxycycline-Amino Acid Conjugates via Click Chemistry

| Conjugate Name | Linker Type | Amino Acid | Key Finding | Reference |

| 9-(4-(1-(3-(2-amino-3-phenylpropionylamido)propyl)-1H-1,2,3-triazol-4-yl)butyrylamino)doxycycline | Triazole | Phenylalanine | High selectivity for revTetR over TetR. nih.gov | nih.gov |

| Generic Doxycycline-Amino Acid Conjugates | Triazole | Various | Potential to overcome tetracycline resistance. researchgate.net | researchgate.net |

Fatty Acid Conjugation Techniques (e.g., Myristoyl Derivatives)

The conjugation of fatty acids to the C9-amino group of doxycycline has been explored to enhance the compound's cellular uptake and alter its biological activity profile. Myristic acid, a 14-carbon saturated fatty acid, has been a particular focus of these efforts. nih.govgoogle.comresearchgate.net

The synthesis of these conjugates is typically achieved through standard amide bond formation. nih.gov This involves activating the carboxylic acid of the fatty acid, for instance, by converting it to an acyl chloride, and then reacting it with 9-aminodoxycycline in the presence of a base. mdpi.com This straightforward approach has been used to create derivatives with varying fatty acid chain lengths, including lauric acid (12 carbons), myristic acid (14 carbons), and palmitic acid (16 carbons). nih.govgoogle.com

Research has shown that the length of the fatty acid chain can influence the biological activity of the conjugate. For example, a myristoyl derivative of 9-aminodoxycycline, referred to as "Doxy-Myr," was found to be more potent in certain biological assays compared to derivatives with either shorter or longer fatty acid chains. nih.govgoogle.com

Table 2: Fatty Acid Derivatives of 9-Aminodoxycycline

| Derivative Name | Fatty Acid Conjugated | Carbon Chain Length | Synthetic Method | Reference |

| Doxy-Myr | Myristic Acid | 14 | Amide Coupling | nih.govgoogle.comresearchgate.net |

| Doxy-Lau | Lauric Acid | 12 | Amide Coupling | google.com |

| Doxy-Pal | Palmitic Acid | 16 | Amide Coupling | google.com |

Neoglycosylation Approaches Utilizing C-9 Alkoxyamino-Glycyl Spacers

Neoglycosylation, the attachment of carbohydrate moieties to non-glycosylated molecules, represents another advanced strategy for modifying 9-aminodoxycycline. This approach often utilizes a spacer to link the sugar to the doxycycline core. A C-9 alkoxyamino-glycyl spacer has been shown to be effective for this purpose.

The synthesis begins with the acylation of 9-aminodoxycycline with a protected glycyl unit. This is followed by the introduction of an alkoxyamino functionality, which then serves as the attachment point for the carbohydrate. The glycosylation step can be performed using a variety of activated monosaccharides. This methodology allows for the creation of a diverse library of doxycycline neoglycosides. A set of 37 such derivatives has been prepared, demonstrating the versatility of this approach.

Reductive Amination for Secondary Amine Hybrids

Reductive amination, a cornerstone of medicinal chemistry for C-N bond formation, presents a robust method for synthesizing secondary amine hybrids of 9-aminodoxycycline. This process typically involves a two-step sequence in a single pot: the reaction of the primary amino group of 9-aminodoxycycline with a ketone or aldehyde to form an intermediate imine (or enamine), followed by the immediate reduction of this intermediate to the corresponding secondary amine. masterorganicchemistry.com

The versatility of this reaction allows for the introduction of a wide array of alkyl and aryl groups onto the 9-amino position, depending on the choice of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction is generally performed under mild conditions, which is crucial for preserving the complex and sensitive stereochemistry of the doxycycline scaffold. nih.gov

Reaction of 9-aminodoxycycline with an aldehyde or ketone (R-C(=O)-R') to form a Schiff base/imine intermediate.

In-situ reduction of the imine with a suitable hydride reagent to yield the 9-N-(alkyl/aryl)doxycycline derivative.

This methodology is foundational for creating libraries of novel derivatives with tailored properties. While direct alkylation of the 9-amino group can lead to over-alkylation and a mixture of products, reductive amination provides a more controlled, high-yield route to monosubstituted secondary amines. masterorganicchemistry.com

Carbamate (B1207046), Urea (B33335), Thiourea (B124793), Thiocarbamate, and Heteroaryl-Amino Substitutions

The nucleophilic 9-amino group is a prime site for derivatization to generate a variety of functional groups, including carbamates, ureas, thioureas, and thiocarbamates. These modifications are typically achieved by reacting 9-aminodoxycycline with a suitable amino-reactive substrate. google.com The general synthetic approach first involves the synthesis of the 9-aminotetracycline compound, often through nitration of the aromatic ring followed by reduction. google.com The resulting amine is then reacted to form the desired derivative. google.com

Carbamates and Thiocarbamates: These are synthesized by reacting 9-aminodoxycycline with chloroformates or isocyanates. The carbamate moiety is recognized for its potential to engage in hydrogen bonding and for its metabolic stability. researchgate.net

Ureas and Thioureas: The reaction of 9-aminodoxycycline with isocyanates or isothiocyanates, respectively, yields urea and thiourea derivatives. researchgate.netmdpi.com This reaction is generally a straightforward addition process. researchgate.net These functional groups can introduce new hydrogen bonding patterns and alter the lipophilicity of the parent molecule.

Heteroaryl-Amino Substitutions: The 9-amino group can also be linked to various heteroaromatic systems. google.com For example, substituted thiazolylamino derivatives can be prepared, where the heteroaryl ring can be further functionalized with various substituents to modulate the compound's properties. google.com

These substitutions are critical in structure-activity relationship (SAR) studies, allowing for fine-tuning of the molecule's characteristics. A patent for such derivatives describes the synthesis of 7- and 9-substituted tetracycline compounds, including ureas, thioureas, carbamates, thiocarbamates, and amino-heteroaryl derivatives. google.com

Development of "Caged" 9-Aminodoxycycline Derivatives

"Caged" compounds are molecules that are rendered biologically inactive by the covalent attachment of a photoremovable protecting group (PPG). ed.ac.uk Irradiation with light of a specific wavelength cleaves the PPG, releasing the active compound with high spatiotemporal precision. This strategy has been successfully applied to 9-aminodoxycycline.

The development of caged 9-aminodoxycycline focuses on modifying the 9-amino group with a PPG via a carbamate linkage. nih.govresearchgate.net This approach leverages the ability to regioselectively couple the PPG to the amine. nih.govresearchgate.net Two notable PPGs used for this purpose are:

EANBP (2-{4'-bis-[2-(2-methoxyethoxy)ethyl]-4-nitrobiphenyl-3-yl}prop-1-oxy): This group was used to create a caged derivative of 9-aminodoxycycline. However, its photolytic behavior proved to be complex. nih.govresearchgate.net

PEG7-DEACM ((7-diethylamino-2-oxo-2H-chromen-4-yl)methyl), PEGylated: This coumarin-based PPG has shown superior properties for caging 9-aminodoxycycline. The attachment of a polyethylene (B3416737) glycol (PEG) chain improves water solubility. ed.ac.uk The resulting compound, 9-(PEG7-DEACM-amino)doxycycline, demonstrated highly efficient and clean release of the parent amine upon irradiation. nih.govresearchgate.net

These photochemical strategies enable the controlled activation of 9-aminodoxycycline, making it a valuable tool for research applications where precise timing and location of drug action are required. nih.gov

The effectiveness of a caged compound is quantified by its photolysis efficiency and quantum yield (Φu), which represents the fraction of absorbed photons that result in the cleavage of the PPG.

For caged 9-aminodoxycycline derivatives, significant differences in efficiency have been observed:

EANBP-caged 9-aminodoxycycline: Upon photolysis, this compound exhibited complex photochemical reactions and only released about 10% of the active 9-aminodoxycycline. nih.govresearchgate.net

9-(PEG7-DEACM-amino)doxycycline: This derivative displayed excellent photolysis efficiency with quantitative (100%) release of 9-aminodoxycycline when irradiated at 405 nm. nih.govresearchgate.net It possesses a high uncaging quantum yield of 0.21. nih.govresearchgate.net

Furthermore, the DEACM chromophore is sensitive to two-photon excitation, allowing for uncaging with near-infrared light (e.g., 740 nm), which offers deeper tissue penetration and lower phototoxicity. nih.gov The two-photon action cross-section, a measure of two-photon uncaging efficiency, was calculated to be as high as 4.0 Goeppert-Mayer (GM) units at 740 nm for this compound. nih.govresearchgate.net

Table 1: Photolysis Properties of Caged 9-Aminodoxycycline Derivatives

| Caged Compound | Photoremovable Group | Wavelength | Release Efficiency | Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) |

| EANBP-caged 9-aminodoxycycline | EANBP | UV | ~10% nih.govresearchgate.net | Not reported | Not reported |

| 9-(PEG7-DEACM-amino)doxycycline | PEG7-DEACM | 405 nm | Quantitative nih.govresearchgate.net | 0.21 nih.govresearchgate.net | Up to 4.0 GM @ 740 nm nih.govresearchgate.net |

Green Chemistry Principles in 9-Aminodoxycycline Synthesis

The application of green chemistry principles to the synthesis of complex pharmaceutical compounds like 9-aminodoxycycline is crucial for minimizing environmental impact and improving sustainability. solubilityofthings.com The 12 Principles of Green Chemistry provide a framework for this optimization. acs.org

Key principles relevant to 9-aminodoxycycline synthesis include:

Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product, thus minimizing waste. acs.org For multi-step syntheses, this involves choosing reactions with high atom economy, such as addition reactions (e.g., urea formation from isocyanates) over substitution reactions that generate stoichiometric byproducts.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The synthesis of tetracycline analogs often involves protection and deprotection of hydroxyl and amino groups. Developing more selective reagents or enzymatic processes that can target a specific site without the need for protecting groups is a key goal of green chemistry. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. opcw.org For instance, in the reduction of the 9-nitro group to the 9-amino group, catalytic hydrogenation is a greener alternative to using stoichiometric metal reductants.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org Exploring catalysts that operate under milder conditions is an active area of research.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Supercritical fluids like CO₂ or aqueous reaction conditions are being explored as green solvents in various chemical processes. opcw.org

By systematically applying these principles, the synthesis of 9-aminodoxycycline and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Analytical Chemistry Research for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. While specific experimental ¹H NMR data for 9-Aminodoxycycline hydrochloride is not widely published, the expected spectrum can be inferred from the known spectrum of its parent compound, doxycycline (B596269), and the anticipated effects of the amino group substitution at the C9 position.

The ¹H NMR spectrum of doxycycline hydrochloride in a solvent like DMSO-d6 would typically show characteristic signals for its tetracyclic core, the methyl group at C6, the dimethylamino group at C4, and various hydroxyl protons. The introduction of an amino group at the C9 position on the aromatic D-ring is expected to cause a significant upfield shift for the remaining aromatic proton at C8 and a downfield shift for the proton at C7, due to the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the known spectrum of doxycycline and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7 | ~7.8 | d | ~8.0 |

| H-8 | ~6.9 | d | ~8.0 |

| H-4 | ~4.0 | s | |

| N(CH₃)₂ | ~2.9 | s | |

| C(6)-CH₃ | ~1.5 | s | |

| OH protons | Variable | br s | |

| Other ring protons | 1.5 - 3.5 | m |

d: doublet, s: singlet, br s: broad singlet, m: multiplet

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound with a high degree of confidence. nih.govbioanalysis-zone.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from its starting materials, byproducts, and degradation products, as well as for quantifying its purity.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of tetracycline (B611298) antibiotics and their derivatives. nih.govmdpi.com While a specific LC-MS/MS method for this compound is not detailed in the literature, methods developed for doxycycline can be readily adapted. una.ac.cr

A typical method would involve a reversed-phase liquid chromatography separation using a C18 or similar column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid to ensure good peak shape and ionization efficiency. nih.govd-nb.info

In the tandem mass spectrometer, the precursor ion corresponding to the protonated this compound ([M+H]⁺ at m/z 461.2) would be selected and fragmented. The resulting product ions would be specific to the structure of the molecule and could be used for highly selective quantification through Multiple Reaction Monitoring (MRM). For doxycycline, characteristic product ions are observed at m/z 428.2, which corresponds to the loss of a water molecule. nih.gov Similar fragmentation patterns would be expected for this compound.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | C18, e.g., 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation from impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 461.2 |

| Product Ion (Q3) | To be determined experimentally |

Other Relevant Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a more common and widely available technique for the routine analysis and purity assessment of tetracyclines. researchgate.net For this compound, a reversed-phase HPLC method would likely utilize a C18 column with a mobile phase similar to that used in LC-MS. Detection would be performed at a wavelength where the tetracycline chromophore absorbs strongly, typically around 350 nm. This method would be suitable for determining the percentage purity of the compound and for quantifying known and unknown impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govbldpharm.com This technique would provide precise information on the bond lengths, bond angles, and stereochemistry of this compound, as well as details of its crystal packing and intermolecular interactions in the solid state.

To date, a crystal structure for this compound has not been reported in the publicly available literature. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity established by NMR and MS, and providing unambiguous proof of its stereochemical configuration.

Structure Activity Relationship Sar Investigations of 9 Aminodoxycycline Derivatives

Methodological Frameworks for SAR Studies

The methodical exploration of 9-aminodoxycycline's chemical space relies on established and innovative synthetic strategies. These frameworks allow chemists to precisely alter the molecule and assess the resulting impact on its biological profile.

The C9 position of the doxycycline (B596269) core is a primary focus for structural modification. The introduction of an amino group at this position to create 9-aminodoxycycline provides a chemical handle for a wide range of synthetic transformations. Researchers have systematically introduced various substituents at this position to modulate activity.

For instance, to develop derivatives with neuroprotective properties for conditions like Parkinson's disease, eighteen novel doxycycline analogues were designed with substitutions at the C9 position. chemrxiv.org Synthetic methods such as Suzuki and Sonogashira cross-coupling reactions have been employed to introduce a variety of aryl, heteroaryl, and alkynyl groups at the C9 position of a 9-iodo-4-des-N-dimethylaminodoxycycline intermediate. chemrxiv.orgconicet.gov.ar These studies have shown that while the N-dimethylamino group at the C4 position is critical for antibacterial activity, modifications at the C9 position can be made to significantly diminish this antibiotic effect while introducing or enhancing other therapeutic properties. chemrxiv.orgconicet.gov.ar In some cases, however, substitutions at C9 have been shown to decrease antibacterial activity. conicet.gov.ar Conversely, other studies have suggested that modifications at the 9th position can enhance or retain antibacterial activity against various strains. researchgate.net

The linker used to attach substituents to the 9-amino group is a critical determinant of the final compound's properties. The choice of linker chemistry influences not only the synthetic accessibility but also the biological performance of the derivative.

A prominent example is the development of glycylcyclines, such as tigecycline, which features a glycyl linker at the C9 position of a minocycline (B592863) analogue, a strategy also applicable to 9-aminodoxycycline derivatives. researchgate.net This modification helps overcome common tetracycline (B611298) resistance mechanisms.

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to ligate amino acids to 9-aminodoxycycline derivatives. researchgate.net This highly efficient and specific reaction allows for the creation of a library of conjugates with well-defined linkages, crucial for studying selectivity. researchgate.netalljournals.cn The stereochemistry of the linker can also be paramount. In the context of antibody-drug conjugates (ADCs), the specific configuration of amino acids within a dipeptide linker (e.g., L-Ala-L-Ala) was found to provide the highest therapeutic index, highlighting the profound impact of linker stereochemistry on both antitumor activity and tolerability. nih.gov

Elucidation of Key Structural Motifs for Targeted Activity

Through systematic modifications, researchers have identified key structural features that confer specific biological activities to 9-aminodoxycycline derivatives, moving far beyond their antibiotic origins.

The conjugation of fatty acids to the 9-amino group has been explored to create derivatives with potent anti-cancer stem cell (CSC) activity. nih.gov These studies revealed a distinct relationship between the length of the fatty acid chain and biological potency.

A derivative featuring a 14-carbon myristoyl group covalently attached to 9-aminodoxycycline (Doxy-Myr) was found to be significantly more potent in targeting breast CSCs than the parent doxycycline. nih.govgoogle.com Interestingly, derivatives with either a shorter 12-carbon (lauric acid) or a longer 16-carbon (palmitic acid) fatty acid chain were less potent, demonstrating that the C14 length is optimal for this specific activity. nih.gov This modification also had the benefit of eliminating the antibiotic activity of the parent molecule, thereby reducing the risk of promoting antibiotic resistance. nih.govgoogle.com The chain length of fatty acids can influence the physicochemical properties and cellular uptake of the conjugate, which is a critical factor in its biological efficacy. dovepress.comeur.nl

| Derivative | Fatty Acid Chain Length | Relative Potency vs. Doxycycline (Anti-CSC Activity) |

| Doxy-Laur | 12 Carbons (Lauric Acid) | Less potent than Doxy-Myr |

| Doxy-Myr | 14 Carbons (Myristic Acid) | >5-fold more potent |

| Doxy-Pal | 16 Carbons (Palmitic Acid) | Less potent than Doxy-Myr |

Data sourced from research on the inhibition of anchorage-independent growth of MCF7 cancer stem cells. nih.govgoogle.com

The attachment of amino acids to the C9 position has been shown to finely tune the selectivity of doxycycline derivatives for specific molecular targets. researchgate.net The identity and positioning of the amino acid residue can dramatically alter the binding profile of the compound. nih.govnih.gov

In a study creating doxycycline-amino acid conjugates via click chemistry, a derivative with a C-terminally linked phenylalanine residue demonstrated high selectivity for the reverse Tet repressor (revTetR) over the standard Tet repressor (TetR). researchgate.net This specific recognition is a valuable property for applications in controlling gene expression in bacterial systems. Notably, this highly selective compound was almost devoid of antibacterial activity. researchgate.net In contrast, another series of 9-(acylamino)doxycycline derivatives found that while N,N-dialkylglycylamido derivatives possessed the highest antibacterial activity, replacing the glycine (B1666218) moiety with other amino acids did not lead to further enhancement. researchgate.net

| 9-Aminodoxycycline Conjugate | Attached Moiety | Primary Biological Outcome |

| Phenylalanine Conjugate (12c) | Phenylalanine (via click chemistry) | High selectivity for revTetR over TetR; minimal antibacterial activity. researchgate.net |

| N,N-Dialkylglycylamido Derivatives | Glycine | Highest antibacterial activity in its series. researchgate.net |

| Other Amino Acid Derivatives | Various amino acids | Did not enhance antibacterial activity compared to the glycine derivative. researchgate.net |

Computational studies have explored the hybridization of 9-aminotetracycline with various phytochemicals to design novel antibacterial agents. researchgate.net This approach involves covalently linking plant-derived compounds to the C9 position through different linkers. Predictions from these in silico studies suggest that such modifications could enhance or retain the antibacterial activity of the tetracycline core. researchgate.net This strategy aims to leverage the structural diversity of natural products to create hybrid molecules with improved pharmacological profiles, potentially overcoming existing resistance mechanisms. researchgate.net

Significance of Heteroaryl-Amino Substituents

The modification of the 9-position of the tetracycline scaffold is a well-established strategy for altering biological activity, as exemplified by the antibiotic Tigecycline. For 9-aminodoxycycline, the amino group at this position serves as a critical handle for introducing a variety of substituents to modulate the compound's properties.

While extensive research has been conducted on substitutions at the 9-amino position, studies specifically detailing the systematic addition of a wide range of heteroaryl-amino substituents to 9-aminodoxycycline are not extensively detailed in publicly available literature. However, the principles of medicinal chemistry and existing SAR studies on related compounds underscore the potential significance of such modifications.

In other classes of molecules, the introduction of heteroaryl moieties is a common and effective strategy to influence pharmacological profiles. For example, in studies of adenosine (B11128) receptor ligands, the introduction of different heteroaryl groups like furanyl, thienyl, or pyridyl rings was shown to modulate binding affinity and selectivity for different receptor subtypes. mdpi.com Similarly, SAR studies on tetrahydroisoquinoline derivatives identified novel heteroaryl-bearing amino acids as potent antagonists for the LFA-1/ICAM-1 interaction. nih.gov These examples highlight that heteroaryl groups can engage in specific hydrogen bonds, pi-stacking, or hydrophobic interactions within a target's binding site, thereby fine-tuning a compound's potency and selectivity. Applying this principle to 9-aminodoxycycline, the attachment of various heteroaryl rings could be hypothesized to modulate its interaction with biological targets, potentially leading to novel activities or enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a group of molecules are responsible for the differences in their observed biological or chemical activities. mdpi.com

The QSAR modeling process follows a systematic workflow:

Data Set Selection : A series of compounds with known biological activities (e.g., IC₅₀, Kᵢ) is selected. mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic (e.g., logP), and topological properties. dovepress.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation that links the descriptors to the biological activity. dovepress.combrieflands.com

Model Validation : The model's robustness and predictive ability are rigorously tested using statistical metrics and the external test set. nih.gov

For 9-aminodoxycycline derivatives, QSAR models could be developed to predict their activity based on the properties of the substituents at the 9-amino position. For instance, a QSAR study could analyze a series of 9-amino-doxycycline derivatives to identify which descriptors (e.g., size, polarity, or electronegativity of the substituent) are most correlated with a desired biological effect. nih.govnih.gov Such a model would be invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. dovepress.com

Ligand-Based and Receptor-Based SAR Approaches

The investigation of Structure-Activity Relationships can be broadly categorized into ligand-based and receptor-based approaches. Both are crucial in medicinal chemistry for optimizing lead compounds.

Ligand-Based SAR Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with a specific target. gardp.org This approach is utilized when the three-dimensional structure of the biological target is unknown. gardp.org LBDD methods analyze a set of active and inactive molecules to identify the essential structural features (a pharmacophore) required for biological activity. mdpi.com

A practical example of a ligand-based SAR study can be seen in the investigation of 9-aminodoxycycline derivatives where different fatty acid moieties were attached to the 9-amino group. The goal was to optimize the targeting of cancer stem cells (CSCs). Researchers synthesized a series of derivatives and measured their potency.

| Compound | C9 Substituent (Fatty Acid) | Carbon Chain Length | Relative Potency vs. Doxy-Myr |

| Doxy-Lau | Lauric Acid | 12 | Less Potent |

| Doxy-Myr | Myristic Acid | 14 | Most Potent |

| Doxy-Pal | Palmitic Acid | 16 | Less Potent |

This analysis revealed that the derivative with a 14-carbon fatty acid chain (Doxy-Myr) was more potent than those with shorter (12-carbon) or longer (16-carbon) chains. This represents a classic ligand-based SAR study, where the relationship between the chemical structure (in this case, the alkyl chain length) and biological activity is established by comparing the ligands themselves.

Receptor-Based SAR Approaches

Receptor-based, or structure-based, drug design depends on the availability of the 3D structure of the biological target, which is typically a protein or enzyme. The primary computational tool for this approach is molecular docking. rroij.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with its receptor. rroij.combiomedpharmajournal.org The process involves computationally placing the ligand into the receptor's binding site and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy. mdpi.compensoft.net

In the context of 9-aminodoxycycline, a receptor-based approach could provide significant insights. For example, doxycycline is known to target the bacterial ribosome. Its derivatives, which lose antibiotic activity, could be docked into the bacterial ribosome's binding site to understand why the C9 modifications disrupt this interaction. Conversely, to understand the anti-cancer activity of these derivatives, they could be docked into the structure of the human mitochondrial ribosome. By simulating these interactions, researchers can visualize the binding poses, identify key interactions like hydrogen bonds, and rationalize why certain substituents enhance activity while others diminish it. unar.ac.id This information is critical for the rational design of new derivatives with improved potency and selectivity. dovepress.com

Molecular and Cellular Mechanism of Action Studies

Ribosomal Binding and Translational Inhibition Modalities

Tetracyclines, including 9-aminodoxycycline, exert their effects by targeting the protein synthesis machinery. nih.gov While their action on bacterial ribosomes is well-documented, recent studies have shed light on their interaction with human ribosomes. nih.govfrontiersin.org

Interaction with Human Ribosomal Substructures

Research has identified the human 80S ribosome as a target for tetracycline (B611298) analogs like doxycycline (B596269). nih.gov Unlike their binding mechanism in bacteria, which primarily involves the 30S ribosomal subunit to block tRNA binding, the interactions with human ribosomes appear to be mediated solely by RNA elements, with no direct contact with ribosomal proteins. nih.govfrontiersin.org

Modeled structural representations have revealed potential binding pockets for tetracyclines on the small 40S subunit of the human ribosome, specifically at helix 16 (h16) and helix 18 (h18). nih.gov It is hypothesized that differential binding of various tetracycline analogs to these and other ribosomal RNA sites could lead to varied effects on mammalian cells, particularly concerning cellular proliferation. nih.gov This suggests that the human ribosome possesses multiple binding sites for tetracyclines, a concept that mirrors the multiple, variably occupied binding sites observed on the prokaryotic ribosome. nih.gov

Modulation of Protein Synthesis Pathways

The binding of tetracyclines to human ribosomal substructures leads to a subtle but significant modification of translation. nih.gov Studies have demonstrated that doxycycline and its analogs can induce dose-dependent reductions in human ribosomal translation. nih.gov This inhibitory effect on protein synthesis strongly correlates with their anti-proliferative activities in human cancer cell lines. nih.gov

While not as potent as some dedicated translation inhibitors like cycloheximide (B1669411) or homoharringtonine, tetracyclines such as doxycycline show comparable effects on protein synthesis at concentrations that inhibit cell proliferation. nih.gov This partial inhibition of translation at clinically relevant concentrations suggests a potential therapeutic window for using tetracycline analogs as anti-proliferative agents against cancer cells by targeting their protein synthesis machinery. nih.gov

Mitochondrial Dynamics and Biogenesis Modulation

Emerging evidence points to the significant impact of doxycycline and its derivatives on mitochondrial function, a key factor in the compound's anti-cancer activity, particularly against cancer stem cells (CSCs). nih.govresearchgate.net Mitochondria, having evolved from bacteria, are susceptible to certain antibiotics, including those of the tetracycline class. nih.govnih.gov

Inhibition of Mitochondrial Biogenesis in Eukaryotic Cells

Doxycycline has been identified as an inhibitor of mitochondrial biogenesis in eukaryotic cells. nih.govresearchgate.net This process is crucial for increasing mitochondrial mass and is tightly regulated by signaling pathways such as the AMPK/SIRT1/PGC-1α pathway. mdpi.comfrontiersin.org Doxycycline's inhibitory action on mitochondrial biogenesis effectively targets cancer stem cells, which often overexpress key mitochondrial-related proteins. nih.govresearchgate.net

Clinical and pre-clinical studies have shown that treatment with doxycycline can lead to a significant reduction in markers of "stemness" in cancer cells, such as CD44 and ALDH1. nih.govresearchgate.net This effect is attributed to the inhibition of mitochondrial function, highlighting a potential therapeutic strategy for eradicating CSCs. nih.gov The process of mitochondrial biogenesis is interconnected with mitochondrial dynamics (fission and fusion) and mitophagy (the selective degradation of mitochondria), all of which are crucial for maintaining cellular homeostasis. mdpi.comnih.gov

Effects on mtDNA Copy Number and Mitochondrial Translation

Doxycycline treatment has been shown to decrease mitochondrial DNA (mtDNA) copy number and inhibit mitochondrial translation. researchgate.net The mtDNA encodes essential components of the electron transport chain, and its replication is a key aspect of mitochondrial biogenesis. nih.govulisboa.pt A reduction in mtDNA copy number can lead to impaired mitochondrial function and, ultimately, cell death. researchgate.netmdpi.com

The number of mtDNA copies can vary depending on cellular conditions and has been linked to various diseases. nih.govukbiobank.ac.uk Studies have shown that alterations in mtDNA copy number are observed in various cancers. mdpi.com Doxycycline's ability to reduce mtDNA copy number further underscores its role as an inhibitor of mitochondrial biogenesis and its potential as an anti-cancer agent. researchgate.net

Signaling Pathway Modulation

The cellular effects of 9-aminodoxycycline and its parent compound, doxycycline, extend to the modulation of various signaling pathways, contributing to their anti-proliferative and anti-cancer properties.

One of the key pathways affected is the integrated stress response (ISR). nih.gov Treatment with certain tetracycline analogs can selectively activate the ISR, a cellular stress response pathway. nih.gov For instance, the analog Col-3 has been shown to enrich a gene signature corresponding to the activation of the unfolded protein response (UPR) and ER stress pathways, components of the ISR. nih.gov

Furthermore, doxycycline has been reported to functionally inhibit multiple signaling pathways critical for cancer stem cell maintenance and proliferation, including the Wnt, Notch, and Hedgehog pathways. researchgate.net It has also been shown to impact the p38 MAP kinase and NF-kB signaling pathways. science.gov In the context of breast cancer stem cells, doxycycline was found to decrease the level of reactive oxygen species and the downstream p38 MAPK pathway. researchgate.net Additionally, some derivatives of 9-aminodoxycycline have been suggested to exert cytotoxic effects by targeting the PI3K/AKT/mTOR signaling pathway. researchgate.net The ability of doxycycline to modulate these diverse signaling pathways highlights its pleiotropic effects beyond direct ribosomal and mitochondrial inhibition.

Interactive Data Table: Research Findings on 9-Aminodoxycycline and Related Compounds

| Compound | Mechanism of Action | Key Findings | Cell/System Studied |

| Doxycycline | Ribosomal Binding, Inhibition of Mitochondrial Biogenesis | Binds to human 40S ribosomal subunit at h16 and h18. nih.gov Reduces cancer stem cell markers (CD44, ALDH1). nih.gov | Human Cancer Cell Lines, Early Breast Cancer Patients |

| 9-Aminodoxycycline | Precursor for derivatives | Used in the synthesis of neoglycosides and other derivatives with antibacterial and anti-cancer potential. nih.govresearchgate.net | N/A (synthesis) |

| Col-3 | Ribosomal Binding, ISR Activation | Binds to human ribosome, activates the unfolded protein response. nih.gov | Human Cancer Cell Lines |

| Doxy-Myr | Targeting Cancer Stem Cells | More potent than doxycycline in inhibiting anchorage-independent growth of MCF7 CSCs. google.com | MCF7 Breast Cancer Stem Cells |

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Doxycycline, a related tetracycline, has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB family of transcription factors plays a crucial role in regulating immune responses and cell survival. nih.gov In many types of cancer, the NF-κB pathway is constitutively active, which helps tumor cells to proliferate and evade apoptosis (programmed cell death). nih.gov Doxycycline has been shown to inhibit TNF-induced NF-κB activation and decrease the expression of anti-apoptotic proteins that are dependent on NF-κB, such as BCL2α. nih.gov This inhibition of the NF-κB pathway is a key aspect of its mechanism of action. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38 MAPK) Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. One key member of this family is the p38 MAPK, which is activated by inflammatory cytokines and cellular stress. nih.govnih.govopenrheumatologyjournal.comreactome.org

Research has demonstrated that doxycycline can inhibit the p38 MAPK signaling pathway. researchgate.net In the context of breast cancer stem cells, doxycycline was found to block the formation of reactive oxygen species (ROS) as well as the p38 MAPK signaling pathway. researchgate.net The p38 MAPK pathway is known to be involved in the production of pro-inflammatory cytokines, and its activation is observed in various disease states. nih.gov

| Pathway Component | Effect of Doxycycline/9-Aminodoxycycline | Research Context |

| NF-κB | Inhibition of activation | Cancer cell lines |

| p38 MAPK | Inhibition of signaling | Breast cancer stem cells |

Specific Receptor and Protein Target Identification

Beyond broad signaling pathways, research has sought to identify specific molecular targets of doxycycline and its derivatives.

Protease-Activated Receptor 1 (PAR1) Interaction

Recent studies using chemical proteomics have identified Protease-Activated Receptor 1 (PAR1) as a direct target of doxycycline. PAR1 is a G-protein-coupled receptor that is activated by thrombin and plays a role in thrombosis and cellular signaling. nih.govnih.gov Molecular docking and dynamic simulations have suggested that doxycycline interacts with key amino acid residues within PAR1. This interaction leads to a highly selective inhibition of PAR1 signaling in tumor models, both in laboratory cell cultures and in living organisms. Further evidence from pathological clinical samples showed a positive correlation between doxycycline fluorescence intensity and PAR1 expression.

Tet Repressor (TetR) and Reverse Tet Repressor (revTetR) System Modulation

The tetracycline repressor (TetR) and its reverse mutant (revTetR) are key components of widely used inducible gene expression systems. nih.govresearchgate.net In these "Tet-On" and "Tet-Off" systems, gene expression is controlled by the presence or absence of tetracycline or its derivatives, like doxycycline. nih.gov TetR binds to the tetracycline operator (tetO) sequence in the absence of an inducer, repressing transcription. researchgate.netnih.gov When tetracycline is present, it binds to TetR, causing a conformational change that leads to its dissociation from the operator and allows gene expression. nih.govnih.gov

Conversely, the reverse Tet Repressor (revTetR) binds to the tetO sequence only in the presence of an inducer like anhydrotetracycline, thereby acting as a corepressor. nih.gov Researchers have developed 9-aminodoxycycline-amino acid conjugates that show high selectivity for revTetR over TetR. researchgate.net This specificity is significant for applications aiming to control gene expression in bacterial systems with minimal antibacterial effects. researchgate.net

| Target | Interaction with Doxycycline/Derivatives | Significance |

| Protease-Activated Receptor 1 (PAR1) | Direct binding and inhibition of signaling | Potential for targeted anti-cancer therapy |

| Tet Repressor (TetR) | Binds to TetR, inducing a conformational change | Control of gene expression in "Tet-Off" systems |

| Reverse Tet Repressor (revTetR) | Conjugates show selective binding | Control of gene expression in "Tet-On" systems |

Intracellular Localization and Cellular Retention Mechanisms

The effectiveness of a compound is often related to its ability to accumulate and remain within target cells.

Peri-nuclear Membranous Compartment Retention

Studies on a derivative of 9-aminodoxycycline, Doxy-Myr, have shown that it exhibits enhanced intracellular retention compared to doxycycline. researchgate.netgoogle.com This derivative was observed to be specifically localized and retained within a peri-nuclear membranous compartment in cells. researchgate.netgoogle.com This improved cellular retention is believed to contribute to its increased potency in inhibiting the growth of breast cancer stem cells. researchgate.net

In Vitro Biological Activity Assessments

Selective Targeting of Cancer Stem Cells (CSCs)

Derivatives of 9-Aminodoxycycline have demonstrated significant potential in selectively targeting cancer stem cells (CSCs), which are a subpopulation of cells within a tumor responsible for initiation, metastasis, and recurrence.

Inhibition of Anchorage-Independent Growth (e.g., Mammosphere Formation)

A key characteristic of CSCs is their ability to grow in an anchorage-independent manner, often evaluated through mammosphere formation assays. nih.gov A novel derivative, created by covalently attaching a myristic acid to the amino group of 9-aminodoxycycline, has shown potent inhibitory effects on the anchorage-independent growth of breast CSCs. nih.govfrontiersin.org In studies using MCF7 cells, this myristoyl amide derivative, referred to as Doxy-Myr, was found to be more than five times more potent than the parent compound, doxycycline (B596269), in inhibiting mammosphere formation. google.com This increased potency is attributed to better retention of the compound within the cells. nih.govfrontiersin.org Notably, this inhibitory effect was selective for CSCs, as the compound did not impact the viability of the general MCF7 cancer cell population or normal fibroblasts when grown in traditional 2D monolayer cultures. google.comnih.gov Further investigations into similar derivatives with different fatty acid chain lengths, such as those with 12-carbon (lauric acid) or 16-carbon (palmitic acid) chains, revealed that they were less effective than the 14-carbon myristoyl derivative in targeting CSCs. nih.govnih.gov

Table 1: Comparative Potency of Doxycycline Derivatives in Mammosphere Assay

| Compound | Fatty Acid Chain Length | Relative Potency vs. Doxycycline |

|---|---|---|

| Doxy-Myr | 14 Carbons (Myristic Acid) | >5-fold more potent |

| Doxy-Lau | 12 Carbons (Lauric Acid) | Less potent than Doxy-Myr |

| Doxy-Pal | 16 Carbons (Palmitic Acid) | Less potent than Doxy-Myr |

This table summarizes the relative potency of different fatty acid derivatives of 9-aminodoxycycline in inhibiting mammosphere formation in MCF7 breast cancer cells, as described in the research.

Reduction of Aldehyde Dehydrogenase-Positive (ALDH+) CSCs

High aldehyde dehydrogenase (ALDH) activity is a well-established marker for CSCs in various cancers, including breast cancer. Doxycycline, the parent compound of 9-aminodoxycycline, has been shown to effectively target and reduce the population of ALDH+ breast CSCs. researchgate.net This effect is linked to its ability to inhibit mitochondrial biogenesis, a process that appears to be elevated in ALDH+ cells. researchgate.net Studies have demonstrated that doxycycline can significantly decrease the frequency of ALDEFLUOR-positive (ALDH+) CSCs in both HER2-positive and triple-negative breast cancer cell lines. researchgate.net Given that 9-aminodoxycycline is a direct derivative, its analogs are being explored for similar or enhanced activity against this critical CSC subpopulation.

Antimicrobial Spectrum and Potency against Resistant Strains

Beyond its anti-cancer potential, 9-Aminodoxycycline hydrochloride and its derivatives retain and, in some cases, enhance the antimicrobial properties of the tetracycline (B611298) class, showing efficacy against a wide range of bacteria, including those with established resistance mechanisms.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Tetracyclines are known for their broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. google.comcrestonepharma.com This class of antibiotics, including aminoglycosides, is effective against a variety of pathogens such as Staphylococcus aureus, Escherichia coli, and members of the Enterobacteriaceae family. nih.govmdpi.com While some derivatives of 9-aminodoxycycline, like the myristoyl amide derivative (Doxy-Myr), were specifically designed to minimize antibiotic activity to focus on anti-CSC effects, other modifications aim to enhance it. google.comnih.gov For instance, research into neoglycoside derivatives of 9-aminodoxycycline has been pursued to bolster antibacterial efficacy. researchgate.net These efforts are part of a broader strategy to develop new antibiotics to combat the rising threat of antimicrobial resistance. nih.gov

Activity against Efflux- and Ribosomal Protection-Mediated Resistance Mechanisms

Bacterial resistance to tetracyclines often occurs through two primary mechanisms: active efflux of the drug out of the cell by pumps and protection of the ribosome, the antibiotic's target. nih.govnih.gov Efflux pumps are transport proteins that extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular target. nih.gov Ribosomal protection proteins can dislodge the tetracycline from its binding site on the ribosome, allowing protein synthesis to continue. nih.gov Research is focused on creating derivatives that can evade these resistance mechanisms. For example, the development of glycylcyclines, such as tigecycline, which has a substitution at the C-9 position similar to 9-aminodoxycycline, has shown efficacy against bacteria possessing both efflux and ribosomal protection mechanisms. researchgate.net The induction of certain efflux pumps, like AcrAB-TolC in E. coli, can be triggered by tetracyclines, highlighting the complex interplay between these antibiotics and bacterial resistance networks. mdpi.com

Evaluation of Neoglycosides and Hybrid Compounds against Drug-Resistant Pathogens

To combat increasingly drug-resistant pathogens, researchers are exploring the synthesis of neoglycosides and hybrid molecules based on the 9-aminodoxycycline scaffold. researchgate.netresearchgate.net Molecular hybridization involves combining pharmacophores from different bioactive molecules to create a new entity with potentially enhanced activity or a dual mechanism of action. nih.govmdpi.com A study involving the creation of 37 different doxycycline neoglycosides, synthesized via a C-9 alkoxyamino-glycyl-based spacer, revealed a sugar-dependent activity profile against drug-resistant Gram-positive and Gram-negative strains. researchgate.net One specific derivative, a 2'-amino-α-d-glucoside conjugate of 9-aminodoxycycline, demonstrated antimicrobial activity comparable to the parent doxycycline against resistant strains. researchgate.net This approach of creating hybrid compounds and neoglycosides represents a promising strategy for developing new antibiotics capable of overcoming existing resistance mechanisms. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Doxycycline |

| Doxy-Myr (Myristoyl amide derivative of 9-aminodoxycycline) |

| Doxy-Lau (Lauric acid amide derivative of 9-aminodoxycycline) |

| Doxy-Pal (Palmitic acid amide derivative of 9-aminodoxycycline) |

| Tigecycline |

Effects on Cellular Processes

The in vitro evaluation of this compound and its derivatives has revealed significant effects on fundamental cellular activities, particularly those integral to cancer progression, such as proliferation, migration, and invasion.

Antiproliferative Activities

Tetracycline analogs, including doxycycline and its derivatives, exhibit antiproliferative effects that are strongly correlated with their ability to target and inhibit human ribosomal translation. nih.gov This mechanism disrupts protein synthesis, a critical process for rapidly dividing cells. The antiproliferative capacity of these compounds has been observed across various cancer cell lines. nih.gov

Derivatives of 9-aminodoxycycline have been synthesized to enhance potency and selectivity. For instance, a conjugate of 9-aminodoxycycline with a 14-carbon fatty acid (myristic acid), known as "Doxy-Myr," has demonstrated significantly greater potency in inhibiting the anchorage-independent growth of breast cancer stem cells (CSCs) compared to its parent compound, doxycycline. google.comresearchgate.net This enhanced activity highlights the potential for targeted modifications to improve the compound's efficacy against specific cancer cell populations. In studies using 3D-mammosphere assays with MCF7 breast cancer cells, Doxy-Myr was found to be more than five times as potent as doxycycline. google.comresearchgate.net This suggests a notable selectivity for cancer stem cells, which are often resistant to conventional therapies. google.com

| Compound/Derivative | Target Cell Type | Potency vs. Doxycycline | Assay | Source(s) |

| Doxy-Myr | MCF7 Breast Cancer Stem Cells | > 5-fold higher | 3D-Mammosphere Assay | google.com, researchgate.net |

| Doxycycline | General Cancer Cells | Baseline | Various | nih.gov |

Modulation of Cellular Migration and Invasion

Cellular migration and invasion are key processes in cancer metastasis. Doxycycline, the parent compound of 9-aminodoxycycline, has been shown to dose-dependently inhibit the migration and invasion of NCI-H446 human small cell lung cancer cells in vitro. science.gov The mechanism behind this inhibition is linked to the suppression of key transcription factors and the subsequent downregulation of matrix metalloproteinase (MMP) expression. science.govscience.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cell movement and invasion. By inhibiting signaling pathways such as NF-κB, doxycycline can reduce the production of these critical enzymes. science.govscience.gov

Studies have confirmed that doxycycline limits the self-renewal capacity of cancer stem cells and also inhibits their migration and invasion. researchgate.net This modulation of metastatic behavior is a crucial aspect of its in vitro anticancer activity profile.

Functional Specificity in Gene Expression Systems

Beyond its direct effects on cellular processes, 9-aminodoxycycline and its parent compound, doxycycline, are pivotal as effectors in synthetic gene expression systems. These systems, which are based on the tetracycline repressor protein (TetR), allow for the precise control of gene activity in both prokaryotic and eukaryotic cells. nih.govresearchgate.net

Differentiation between TetR and revTetR Phenotypes

The tetracycline-controlled system primarily relies on two key proteins: the Tetracycline Repressor (TetR) and a reverse mutant, revTetR. researchgate.netnih.gov

TetR (Tet-Off System): In its natural state, the TetR protein binds to the tetracycline operator (tetO) sequence in DNA, actively repressing the transcription of a target gene. When an inducer like doxycycline is introduced, it binds to TetR, causing a conformational change that makes the repressor release from the tetO sequence, thereby activating gene expression. researchgate.net

revTetR (Tet-On System): The reverse TetR mutant functions in the opposite manner. It is incapable of binding to the tetO sequence on its own. Gene expression proceeds unimpeded. However, when a specific effector molecule—acting as a corepressor—is present, it binds to revTetR, enabling the complex to bind to tetO and repress gene transcription. researchgate.netnih.gov

Research has led to the development of highly specific effector molecules derived from 9-aminodoxycycline. A notable example is a conjugate of a 9-aminodoxycycline derivative with phenylalanine, which shows exceptional selectivity for revTetR over TetR. researchgate.net This specificity allows for the clear differentiation between the two phenotypes, enabling precise "on" or "off" switching of a target gene without cross-reactivity. researchgate.net The binding affinities underscore this difference; the affinity of revTetR for tetO is high only in the presence of its corepressor, while the affinity of TetR for tetO is high in the absence of its inducer. nih.govnih.gov

| Repressor Protein | Effector (Inducer/Corepressor) | Binding Affinity to tetO Operator | Gene Expression State | Source(s) |

| TetR | Absent | High (5.6 ± 2 x 10⁹ M⁻¹) | OFF | nih.gov, nih.gov |

| TetR | Present (Anhydrotetracycline) | Low (4 ± 1 x 10⁵ M⁻¹) | ON | nih.gov, nih.gov |

| revTetR | Absent | Low (4 ± 1 x 10⁵ M⁻¹) | ON | nih.gov, nih.gov |

| revTetR | Present (Anhydrotetracycline) | High (1 ± 0.2 x 10⁸ M⁻¹) | OFF | nih.gov, nih.gov |

Gene Expression Control in Bacterial Systems

The ability to precisely regulate gene expression is a cornerstone of modern microbiology and biotechnology. The TetR/revTetR systems are widely exploited for this purpose in bacteria. nih.gov A significant challenge when using standard antibiotics like doxycycline as inducers is that their inherent antibacterial activity can interfere with the experiment by killing or stressing the host bacteria. researchgate.net

This challenge has been addressed through the chemical modification of 9-aminodoxycycline. Specific conjugates, such as the phenylalanine derivative selective for revTetR, have been engineered to be almost completely devoid of antibacterial activity. researchgate.net This is a major advantage, as it allows the compound to function purely as a genetic switch without exerting selective pressure or causing unintended physiological effects on the bacterial host. researchgate.net This innovation enables cleaner, more reliable control of gene expression in various bacterial species, including Escherichia coli and Bacillus subtilis, facilitating advanced research in bacterial genetics and synthetic biology. researchgate.netnih.gov

Pre Clinical Investigational Studies in Non Clinical Models

In Vivo Evaluation of Biological Effects

Pre-clinical studies in non-clinical models are fundamental to characterizing the biological effects of new chemical entities. For 9-Aminodoxycycline hydrochloride, a derivative of the tetracycline (B611298) class of antibiotics, these in vivo evaluations have been crucial in elucidating its potential therapeutic applications beyond its antimicrobial properties.

Assessment of Tumor Cell Metastasis Inhibition in Animal Models

Derivatives of 9-aminodoxycycline have shown potential in targeting cancer stem cells (CSCs) and inhibiting cancer metastasis. google.com In vivo studies have demonstrated that these compounds can effectively inhibit tumor cell metastasis with minimal toxicity. google.com One approach has been to covalently link a 14-carbon fatty acid to the free amino group of 9-aminodoxycycline, creating a "Doxy-Myr" conjugate. google.com This modification resulted in a compound that was over five times more potent than doxycycline (B596269) in inhibiting the anchorage-independent growth of MCF7 breast CSCs. google.com Notably, this conjugate did not affect the viability of the general MCF7 cancer cell population or normal fibroblasts grown in a 2D monolayer, indicating a selective action against CSCs. google.com

The rationale behind this approach is that CSCs are highly dependent on mitochondrial function. google.com By targeting mitochondrial protein translation, a known off-target effect of doxycycline, these novel derivatives can potentially eradicate CSCs. google.com This strategy aims to prevent the metabolic shifts that allow CSCs to survive and proliferate, thereby reducing the likelihood of metastasis and recurrence. google.com

Evaluation of Efficacy in Specific Disease Models

The tetracycline class of compounds, including derivatives of 9-aminodoxycycline, have been evaluated in various disease models beyond their traditional use as antibiotics. These compounds are known to be effective against a range of gram-positive and gram-negative bacteria, as well as other microorganisms. google.com The broad-spectrum antimicrobial activity has historically made them valuable in treating both severe and mild infectious diseases. google.com

In the context of non-antimicrobial applications, tetracycline derivatives are being investigated for their anti-inflammatory properties and their ability to modulate inflammatory processes. google.com These compounds can influence states associated with inflammatory factors such as matrix metalloproteinases (MMPs), nitric oxide (NO), and various cytokines. google.com Animal models of inflammatory disorders like arthritis, dermatitis, and respiratory tract infections could therefore be relevant for evaluating the efficacy of this compound. google.com The use of animal models is a critical step in pre-clinical trials to determine if a drug has the desired efficacy before moving to human trials. nih.gov These models mimic various human disease conditions, including systemic autoimmune diseases and cardiovascular diseases. nih.gov

Pharmacodynamic Proof-of-Concept Studies

Pharmacodynamic (PD) studies are essential to understand how a drug affects the body. For this compound, these studies would focus on establishing the relationship between drug exposure and the desired biological response.

Establishment of Exposure-Response Relationships

The relationship between drug exposure (concentration in the body) and the resulting response is a cornerstone of drug development. patsnap.com This analysis helps in determining the optimal dosage that maximizes efficacy while minimizing adverse effects. patsnap.com Establishing this relationship is crucial for making informed decisions about dosing regimens in clinical trials. patsnap.comkochi.lg.jp

For this compound, this would involve correlating the concentration of the drug in plasma or at the site of action with its pharmacodynamic effects, such as tumor growth inhibition or reduction in inflammatory markers. kochi.lg.jp This relationship is often complex and can be influenced by various factors including patient characteristics. patsnap.com Models such as the Emax model are often used to describe this relationship, especially when a plateau in response is observed with increasing exposure. kochi.lg.jp

Biomarker Monitoring in Acute and Sub-chronic Models

Biomarkers are crucial tools in drug development for monitoring the effects of a therapeutic agent. nih.gov In the context of this compound, monitoring specific biomarkers in animal models can provide insights into its mechanism of action and therapeutic efficacy. nih.gov

In autoimmune disease models, for instance, relevant biomarkers might include degradation products from affected tissues, enzymes involved in tissue degradation (like MMPs), and cytokines associated with immune activation. nih.gov For example, in models of rheumatoid arthritis, markers such as aggrecan fragments, MMP-1, and TNF-alpha could be monitored. nih.gov In multiple sclerosis models, neurofilament light protein and MMP-9 are potential biomarkers. nih.gov The ideal biomarker would fluctuate with disease severity and normalize with successful treatment, serving as both a diagnostic and a monitoring tool. nih.gov

General Toxicological Effects Characterization

Toxicological studies are performed to identify potential adverse effects of a new compound. For a related 9-aminoanthracycline, SM-5887, toxicological characteristics were evaluated in mice and compared to adriamycin (ADR). nih.gov Acute toxic signs observed after SM-5887 administration included a decrease in body weight, ataxia, hair loss, and myelosuppression, which were qualitatively similar to those induced by ADR. nih.gov

The 50% lethal dose (LD50) for SM-5887 was found to be in the range of 32 to 50 mg/kg, compared to 16 to over 20 mg/kg for ADR in four different mouse strains. nih.gov The maximum tolerated dose (MTD) was estimated to be 25 mg/kg for SM-5887 and 12.5 mg/kg for ADR. nih.gov Interestingly, while SM-5887 showed more severe myelosuppression at half its MTD compared to ADR at its MTD, the recovery was more rapid. nih.gov Furthermore, SM-5887 did not exhibit the delayed-type lethal toxicity seen with ADR at doses above 10 mg/kg. nih.gov When injected locally, SM-5887 induced only a slight inflammatory reaction compared to the severe reaction caused by ADR. nih.gov These findings suggest that the toxic effects of SM-5887 may be more reversible and manageable than those of ADR. nih.gov

Single-Dose and Repeated-Dose Studies in Mammalian Species

Preclinical safety evaluation of a new chemical entity, such as this compound, involves a series of in vivo studies in mammalian species to characterize its toxicological profile. These studies are fundamental in predicting potential adverse effects in humans and in determining a safe starting dose for clinical trials. The design of these studies generally adheres to international guidelines to ensure data quality and relevance.

Single-Dose Toxicity Studies:

The primary objective of single-dose toxicity studies is to determine the acute toxic effects of a substance and to identify the dose range that causes mortality or serious toxicity. While specific single-dose toxicity data for this compound is not publicly available, the general methodology involves administering the compound to animals, typically rodents and a non-rodent species, at various dose levels. Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes at necropsy.

Repeated-Dose Toxicity Studies:

Repeated-dose toxicity studies are designed to characterize the toxicological profile of a compound following repeated administration over a defined period. europa.eu These studies are crucial for identifying potential target organs of toxicity and for assessing the potential for cumulative toxicity. europa.eu The duration of these studies can range from subacute (14 or 28 days) to chronic (90 days or longer), depending on the intended duration of clinical use. europa.eu

Key aspects of repeated-dose toxicity studies include:

Species Selection: Typically, two mammalian species, one rodent and one non-rodent, are used. europa.eu

Dose Levels: A range of dose levels is selected to identify a no-observed-adverse-effect level (NOAEL), a toxic dose level, and, in some cases, a lethal dose.

Parameters Monitored: A comprehensive set of parameters is monitored, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues. europa.eu

For a derivative of doxycycline, such as this compound, particular attention would likely be paid to organ systems known to be affected by the tetracycline class of antibiotics.

Identification of Target Organs and Dose Dependence (general)

A critical outcome of repeated-dose toxicity studies is the identification of target organs for toxicity and the characterization of the dose-response relationship. europa.eu This information is essential for understanding the safety profile of a compound and for establishing safety margins for human exposure.

The identification of target organs is achieved through a combination of in-life observations, analysis of clinical pathology parameters (hematology and clinical chemistry), and, most importantly, macroscopic and microscopic examination of a comprehensive list of tissues at the end of the study. europa.eu Any observed changes are then evaluated for their relationship to the administered dose. A dose-dependent increase in the incidence or severity of a finding is strong evidence of a compound-related effect.

While specific target organs for this compound have not been detailed in publicly available literature, studies on the parent compound, doxycycline, and other tetracyclines can provide insights into potential areas of concern. For example, the gastrointestinal tract, liver, kidneys, and bone are known target organs for some tetracyclines.

Pharmacokinetic Studies in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME studies are designed to characterize the journey of a drug through the body. This includes how it is taken up, where it goes, how it is chemically altered, and how it is ultimately removed.

In vivo pharmacokinetic studies in relevant animal models are essential for determining key parameters that describe a drug's behavior over time. While specific studies on 9-aminodoxycycline hydrochloride are not extensively available in published literature, the pharmacokinetic profile of doxycycline (B596269) has been well-characterized in both rats and beagle dogs and can serve as a valuable reference.

In Rats:

Studies on doxycycline hydrochloride in rats have provided insights into its pharmacokinetic parameters. Following administration, doxycycline is absorbed and distributed throughout the body. One study investigating a long-acting parenteral formulation of doxycycline hyclate in Wistar rats reported a significantly longer elimination half-life of 42.49 hours compared to 2.77 hours for an aqueous formulation. nih.gov The maximum serum concentration (Cmax) was found to be 3.19 µg/mL for the long-acting formulation. nih.gov Another study comparing doxycycline polyphosphate and doxycycline hydrochloride in rats at a dose of 20 mg/kg body weight showed that the compounds were highly concentrated in excretory organs. nih.gov

| Pharmacokinetic Parameter | Aqueous Doxycycline-h (IV) | Doxycycline-h-LA (SC) | Source |

| Dose | 10 mg/kg | 10 mg/kg | nih.govresearchgate.net |

| Cmax | - | 3.19 µg/mL | nih.govresearchgate.net |

| Elimination Half-life (t½) | 2.77 h | 42.49 h | nih.govresearchgate.net |

| Bioavailability | - | 951% (or 477% with correction) | nih.gov |

In Beagle Dogs:

Pharmacokinetic studies of doxycycline in beagle dogs have also been conducted. Intravenous administration of doxycycline hyclate at a dosage of 5 mg/kg of body weight resulted in a half-life of 10.36 hours, a body clearance of 1.68 ± 0.44 mL/min/kg, and a volume of distribution at steady state of 1.468 ± 0.237 L/kg. nih.gov A study on a chewable tablet formulation of doxycycline in beagle dogs at a dose of 10 mg/kg showed a Cmax of 0.97 ± 0.34 µg/mL, a time to Cmax (Tmax) of 4.4 ± 0.58 hours, and an elimination half-life of 7.78 ± 1.45 hours. bjvm.org.br

| Pharmacokinetic Parameter | Chewable Doxycycline Tablet (Oral) | Doxifin® (Oral) | Source |

| Dose | 10 mg/kg | 10 mg/kg | bjvm.org.br |

| Cmax | 0.97 ± 0.34 µg/mL | 1.53 ± 0.88 µg/mL | bjvm.org.br |

| Tmax | 4.4 ± 0.58 h | 6.0 ± 2.50 h | bjvm.org.br |

| Elimination Half-life (t½) | 7.78 ± 1.45 h | 5.47 ± 1.40 h | bjvm.org.br |

| AUC0-t | 13.85 ± 3.81 µg.h/mL | 15.88 ± 4.38 µg.h/mL | bjvm.org.br |

It is anticipated that this compound would exhibit a pharmacokinetic profile similar to doxycycline, though modifications at the C9 position could influence its lipophilicity and protein binding, potentially altering its distribution and elimination characteristics.

The distribution of a drug into various tissues is a critical factor in determining its efficacy at the target site and its potential for off-target toxicity. For an antibiotic, achieving sufficient concentrations at the site of infection is paramount.